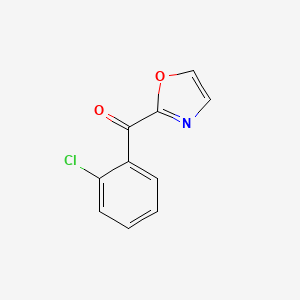

2-(2-Chlorobenzoyl)oxazole

説明

Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds are a vast and incredibly diverse family of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com These cyclic compounds are distinguished by the presence of at least one heteroatom—an atom other than carbon, such as nitrogen, oxygen, or sulfur—within their ring structure. openaccessjournals.comderpharmachemica.com This structural feature imparts unique chemical and physical properties that are often essential for biological activity. openaccessjournals.com

The significance of heterocyclic compounds is underscored by their prevalence in nature and their extensive use in various scientific and industrial applications. They form the core structures of many vital biological molecules, including DNA, RNA, hemoglobin, and chlorophyll. derpharmachemica.com In the realm of medicinal chemistry, it is estimated that over 90% of new drugs contain a heterocyclic ring, highlighting their critical role in the development of modern pharmaceuticals. scispace.comnveo.org These compounds are frequently found in natural products, vitamins, and enzymes, and they exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, anticonvulsant, anticancer, and herbicidal properties. derpharmachemica.comnveo.orgijnrd.org The ability of heterocyclic rings to engage with a multitude of enzymes and receptors through various non-covalent interactions is a key reason for their broad spectrum of biological actions. tandfonline.comtandfonline.com

Overview of Oxazole (B20620) Scaffold in Modern Chemical Research

Within the broad class of heterocyclic compounds, the oxazole scaffold has emerged as a particularly important structural motif in modern chemical research. numberanalytics.comsemanticscholar.org An oxazole is a five-membered aromatic ring containing one nitrogen atom and one oxygen atom. tandfonline.comsemanticscholar.org This unique arrangement of atoms confers distinct electronic properties that influence the molecule's stability, reactivity, and interactions with biological targets. irjmets.com

The oxazole nucleus is a key component in a wide range of biologically active compounds and serves as a valuable building block in organic synthesis. semanticscholar.orgirjmets.com Researchers have extensively explored oxazole derivatives for their potential applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The versatility of the oxazole ring allows for its incorporation into diverse molecular architectures, which can enhance properties like bioavailability and metabolic stability. irjmets.com Numerous oxazole-containing compounds have been developed as therapeutic agents for various diseases, demonstrating their significant value as medicinal agents. tandfonline.comsemanticscholar.org The ability of the oxazole structure to participate in various chemical reactions, such as electrophilic and nucleophilic substitutions and cycloadditions, provides a wide range of possibilities for creating complex and novel molecules. numberanalytics.com

Research Landscape of 2-(2-Chlorobenzoyl)oxazole within Oxazole Derivatives

This compound is a specific derivative of oxazole that has garnered attention within the scientific community. It is characterized by an oxazole ring substituted with a 2-chlorobenzoyl group. smolecule.com This compound's molecular formula is C₁₀H₆ClNO₂. smolecule.com

The presence of both the oxazole ring and the chlorobenzoyl group suggests its potential as a valuable intermediate in organic synthesis. smolecule.com The oxazole moiety is known for its association with diverse biological activities, while the benzoyl group is a common functional group used to introduce a carbonyl group into molecules. smolecule.com Furthermore, the chlorine atom on the benzoyl ring provides a site for further chemical modifications, which could be exploited to enhance its biological activity. smolecule.com

Research into this compound and similar structures has explored their potential in several areas:

Medicinal Chemistry : Like many oxazole derivatives, this compound is investigated for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects. smolecule.com Its structure allows for potential interactions with various biological targets, such as enzymes and receptors. smolecule.com

Organic Synthesis : It can serve as a starting material or a building block for the synthesis of more complex molecules. smolecule.com

Material Science : The unique chemical structure of heterocyclic compounds like this compound suggests potential for exploration in the development of new materials with specific optical, electrical, or catalytic properties. smolecule.com

One of the common methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of β-acylamino ketones. numberanalytics.comirjmets.com Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and acid chlorides. irjmets.com For this compound specifically, synthesis can be achieved using a cyanohydrin derived from 2-chlorobenzaldehyde (B119727). smolecule.com

The chemical reactivity of this compound includes electrophilic substitution on the chlorobenzoyl group and nucleophilic attack at the nitrogen atom of the oxazole ring. smolecule.com Under certain conditions, the oxazole ring itself can undergo opening or rearrangement reactions. smolecule.com

To understand its potential biological effects, researchers employ techniques like molecular docking to predict its interactions with proteins and in vitro assays to evaluate its activity in cell cultures or against microbes. smolecule.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂ |

| IUPAC Name | (2-chlorophenyl)(oxazol-2-yl)methanone |

| Key Structural Features | Oxazole ring, 2-chlorobenzoyl group |

| Potential Research Areas | Medicinal Chemistry, Organic Synthesis, Material Science |

Structure

3D Structure

特性

IUPAC Name |

(2-chlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVRPQIWERELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642075 | |

| Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-73-4 | |

| Record name | (2-Chlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2 2 Chlorobenzoyl Oxazole

Electrophilic Substitution Reactions on the Chlorobenzoyl Moiety

The chlorobenzoyl portion of the molecule is a substituted benzene (B151609) ring and is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of such reactions are governed by the two existing substituents: the chlorine atom and the acyl group attached to the oxazole (B20620) ring.

Directing Effects: The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive electron-withdrawing effect, it deactivates the ring towards electrophilic attack. The benzoyl group is a strong meta-director and is also strongly deactivating.

Combined Influence: The substitution pattern on the 2-(2-chlorobenzoyl)oxazole ring is a result of the competing effects of these two groups. The powerful deactivating and meta-directing nature of the acyl group, combined with the deactivating effect of the chlorine, makes electrophilic substitution on this ring challenging, requiring harsh reaction conditions. The most likely positions for substitution would be meta to the benzoyl group (positions 4' and 6') and ortho/para to the chlorine atom (positions 3' and 5'). The position C5' is meta to the carbonyl and para to the chlorine, making it a potential, albeit deactivated, site for substitution.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -Cl | Halogen | Deactivating | Ortho, Para |

| -C(O)R | Acyl | Strongly Deactivating | Meta |

Table 1: Directing effects of substituents on the chlorobenzoyl moiety.

Nucleophilic Reactivity of the Oxazole Ring Nitrogen

The oxazole ring contains a pyridine-type nitrogen atom at the 3-position. pharmaguideline.com This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for reaction with electrophiles.

Protonation and Basicity: The nitrogen atom imparts weak basicity to the oxazole ring. It can react with strong acids to form hydrochloride or picrate (B76445) salts. pharmaguideline.com

N-Alkylation: The nitrogen is susceptible to attack by alkylating agents, leading to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com These salts are more activated towards further reactions. The formation of an oxazolium salt increases the electron-deficient character of the ring, which can facilitate certain cycloaddition reactions. nih.govresearchgate.net

Ring Opening and Rearrangement Pathways

While oxazoles possess aromatic character, the ring is susceptible to cleavage and rearrangement under specific conditions, often initiated by nucleophilic attack. pharmaguideline.com

Nucleophilic Ring Cleavage: In many instances, nucleophilic attack on the oxazole ring leads to ring opening rather than substitution. pharmaguideline.com For example, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can induce a ring cleavage and rearrangement sequence to form imidazoles. pharmaguideline.com

Instability of Metallated Intermediates: Metallation of the oxazole ring, typically at the C2 position with organolithium reagents, can lead to unstable 2-lithio-oxazoles. pharmaguideline.com These intermediates are prone to decomposition, breaking down into open-chain isocyanides. pharmaguideline.com

Electrocyclization Pathways: Recent research has demonstrated novel skeletal rearrangements through dynamic electrocyclization processes. nih.gov Under specific conditions, oxazole derivatives can undergo 8π electrocyclization, leading to the formation of seven-membered rings (azepines) or, through a competing 6π pathway, five-membered rings (pyrroles). nih.gov This represents an advanced method for transforming the oxazole core into different heterocyclic systems. nih.gov

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Ring Transformation | Ammonia/Formamide | Imidazole (B134444) | pharmaguideline.com |

| Ring Opening | Organolithium Reagents | Open-chain Isocyanide | pharmaguideline.com |

| Skeletal Rearrangement | Dynamic Electrocyclization | Azepine or Pyrrole | nih.gov |

Table 2: Summary of selected ring opening and rearrangement pathways for the oxazole ring.

Diels-Alder Reactions and Cycloaddition Chemistry

The oxazole ring exhibits a dual chemical nature; it has aromatic characteristics but can also behave as a 1,3-azadiene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org This reactivity provides a powerful route for synthesizing other complex heterocyclic structures like pyridines and furans. clockss.orgresearchgate.net

Inverse-Electron-Demand Diels-Alder: The oxazole ring is considered an electron-deficient diene. researchgate.netclockss.org This character is further enhanced by the presence of the electron-withdrawing 2-(2-chlorobenzoyl) group. Consequently, it is well-suited to participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. clockss.org

Reaction with Alkenes: The cycloaddition of oxazoles with alkenes yields an initial bicyclic adduct which is often unstable. This adduct typically undergoes a retro-Diels-Alder sequence, losing a molecule such as water, to aromatize into a substituted pyridine. clockss.org

Reaction with Alkynes: When an alkyne is used as the dienophile, the reaction proceeds similarly to yield a primary adduct that subsequently rearranges to form a substituted furan. clockss.orgresearchgate.net

Reaction with Heterodienophiles: Oxazoles can also react with heterodienophiles (dienophiles containing heteroatoms, such as C=N, C=O, or N=N bonds), leading to the formation of various other five- or six-membered heterocyclic rings like imidazolines, oxazolines, or triazolines. clockss.org

| Dienophile | Primary Adduct Fate | Final Product |

| Alkene | Elimination of H₂O, RCN, etc. | Substituted Pyridine |

| Alkyne | Rearrangement | Substituted Furan |

| Heterodienophile (e.g., C=N) | Rearrangement | Substituted Imidazoline |

Table 3: Outcomes of Diels-Alder reactions involving the oxazole ring.

Strategies for Further Functionalization and Derivatization

The structure of this compound offers several handles for introducing additional functional groups or building more complex molecular architectures.

Modification of the Benzoyl Ring: As discussed, electrophilic aromatic substitution can introduce substituents onto the chlorobenzoyl ring, although this can be challenging due to deactivation.

Cross-Coupling Reactions: Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are highly effective for derivatization. semanticscholar.org While the parent molecule lacks a suitable halogen on the oxazole ring, this strategy is paramount for the synthesis and functionalization of halogenated oxazole analogues, which can then be coupled with various boronic acids or other organometallic reagents. semanticscholar.org

Functionalization via C-H Activation: Direct arylation of the oxazole ring at the C4 or C5 positions via C-H activation is a modern approach to forming new carbon-carbon bonds, providing an alternative to traditional cross-coupling of pre-halogenated substrates.

Derivatization of the Carbonyl Group: The ketone carbonyl group can potentially undergo reactions typical of ketones, such as reduction to a secondary alcohol or conversion to an oxime, although the reactivity may be influenced by the adjacent aromatic systems.

Exploration of Analogues and Homologues of this compound

Systematic modification of the this compound scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize properties.

Analogues of the Benzoyl Moiety: The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring. This includes changing the position or identity of the halogen (e.g., fluoro, bromo), or introducing electron-donating (e.g., methoxy, methyl) or other electron-withdrawing (e.g., nitro, trifluoromethyl) groups.

Bioisosteric Ring Replacement: The oxazole ring can be replaced with other five-membered heterocyclic rings to create bioisosteres. For instance, replacing the oxygen with sulfur yields a thiazole (B1198619) analogue, while replacement with a substituted nitrogen yields an imidazole analogue. These changes can significantly impact the compound's metabolic stability, hydrogen bonding capacity, and biological activity.

Complex Fused Analogues: More complex analogues can be synthesized by building additional rings onto the core structure. For example, specialized diazo strategies have been developed for the synthesis of functionalized naphtho[2,1-d]oxazoles, which represent a class of extended, fused-ring analogues. nih.gov

Homologues: Homologues can be generated by inserting one or more methylene (B1212753) (-CH₂-) units. For example, creating 2-(2-chlorophenylacetyl)oxazole would change the spatial relationship between the chlorophenyl ring and the oxazole core, which could alter its interaction with biological targets.

| Modification Type | Example Structure | Rationale for Exploration |

| Analogue (Benzoyl) | 2-(4-Fluorobenzoyl)oxazole | Modulate electronic properties, improve metabolic stability |

| Analogue (Heterocycle) | 2-(2-Chlorobenzoyl)thiazole | Bioisosteric replacement, alter H-bonding potential |

| Analogue (Fused) | Naphtho[2,1-d]oxazole derivative | Create rigid, extended π-systems |

| Homologue | 2-(2-Chlorophenylacetyl)oxazole | Increase conformational flexibility, alter spatial orientation |

Table 4: Examples of potential analogues and homologues and the rationale for their study.

Spectroscopic Elucidation Techniques for 2 2 Chlorobenzoyl Oxazole and Its Derivatives

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites these vibrational modes, providing a unique "fingerprint" corresponding to the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups and bonding arrangements within a molecule. The FT-IR spectrum of 2-(2-Chlorobenzoyl)oxazole displays several characteristic absorption bands that confirm its key structural features.

The most prominent band in the spectrum is the carbonyl (C=O) stretching vibration, which appears as a very strong absorption around 1685 cm⁻¹. This frequency is lower than that of a typical aromatic ketone, a shift attributed to the electronic conjugation between the carbonyl group and the adjacent oxazole (B20620) ring. This delocalization of electron density reduces the double-bond character of the carbonyl group, thereby lowering its vibrational frequency.

Another significant absorption is the oxazole ring's carbon-nitrogen (C=N) stretching vibration, which is observed as a strong band near 1620 cm⁻¹. The aromatic carbon-carbon (C=C) stretching vibrations from both the benzoyl and oxazole rings produce a series of bands in the 1595-1572 cm⁻¹ region.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aryl Ketone | ~1685 | Very Strong |

| C=N Stretch | Oxazole Ring | ~1620 | Strong |

| C=C Stretch | Aromatic Rings | 1595 - 1572 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides unambiguous evidence for its structure through the distinct chemical shifts and coupling patterns of its protons. The spectrum shows signals in the aromatic region corresponding to the protons on the oxazole and chlorobenzoyl rings.

The two protons of the oxazole ring appear as characteristic singlets. The proton at position 5 (H-5) is significantly deshielded and resonates downfield at approximately 8.15 ppm. This downfield shift is a result of the electron-withdrawing effects of the adjacent nitrogen atom and the attached carbonyl group. The proton at position 4 (H-4) resonates further upfield at around 7.20 ppm.

The protons of the 2-chlorobenzoyl group exhibit a complex multiplet pattern typical of an ortho-disubstituted benzene (B151609) ring. These overlapping multiplets are generally observed between 7.25 and 7.40 ppm. Specifically, the proton located ortho to the chlorine substituent can often be distinguished as a doublet at approximately 7.45 ppm, with a coupling constant of about 7.8 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxazole H-5 | ~8.15 | Singlet | N/A |

| Chlorobenzoyl H (ortho to Cl) | ~7.45 | Doublet | ~7.8 |

| Chlorobenzoyl H's (remaining) | 7.25 - 7.40 | Multiplet | N/A |

| Oxazole H-4 | ~7.20 | Singlet | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing detailed information about the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbonyl carbon is the most deshielded signal in the spectrum, appearing at approximately 185.2 ppm. This significant downfield shift is consistent with its character as part of an α,β-unsaturated ketone system due to conjugation with the oxazole ring.

The carbon atoms of the oxazole ring also show characteristic chemical shifts. The C-2 carbon, positioned between the electronegative nitrogen and oxygen atoms, is found at around 154.8 ppm. The C-4 and C-5 carbons of the oxazole ring appear at approximately 130.5 ppm and 128.9 ppm, respectively.

The aromatic carbons of the chlorobenzoyl moiety resonate in the range of 126.8 to 132.4 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) can be specifically assigned to the signal at approximately 131.8 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~185.2 |

| Oxazole C-2 | ~154.8 |

| Aromatic C-Cl | ~131.8 |

| Oxazole C-4 | ~130.5 |

| Oxazole C-5 | ~128.9 |

| Aromatic C-H & C-C=O | 126.8 - 132.4 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of approximately 207, corresponding to its molecular weight. smolecule.com The presence of a chlorine atom is confirmed by the characteristic M+2 isotopic peak at m/z 209, with an intensity of about one-third that of the molecular ion peak.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway involves the cleavage of the bond between the carbonyl group and the oxazole ring. This α-cleavage leads to the formation of the 2-chlorobenzoyl cation, which is often a stable and abundant fragment.

Key proposed fragments include:

m/z 207/209 [C₁₀H₆ClNO₂]⁺: The molecular ion [M]⁺.

m/z 139/141 [C₇H₄ClO]⁺: The 2-chlorobenzoyl cation, formed by cleavage of the C-C bond between the carbonyl and the oxazole ring. This is expected to be a major fragment ion.

m/z 111/113 [C₆H₄Cl]⁺: Formed by the loss of carbon monoxide (CO) from the 2-chlorobenzoyl cation.

m/z 76 [C₆H₄]⁺: Resulting from the loss of a chlorine radical from the 2-chlorophenyl cation.

m/z 68 [C₃H₂NO]⁺: The oxazol-2-yl cation, resulting from the alternative α-cleavage pathway.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 207/209 | Molecular Ion | [C₁₀H₆ClNO₂]⁺ |

| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 111/113 | 2-Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 76 | Benzyne cation | [C₆H₄]⁺ |

| 68 | Oxazol-2-yl cation | [C₃H₂NO]⁺ |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation compared to electron impact (EI) ionization, making it highly useful for determining the molecular weight of a compound. In the analysis of this compound, CI-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺. nih.gov This occurs due to the transfer of a proton from the reagent gas (e.g., methane (B114726) or ammonia) to the analyte. The nitrogen atom of the oxazole ring and the carbonyl oxygen are the most probable sites of protonation.

The primary advantage of this technique is the clear identification of the molecular ion, which simplifies spectral interpretation. While fragmentation is limited, some characteristic fragment ions may be observed, typically arising from the loss of stable neutral molecules. Adduct ions, formed by the association of the analyte molecule with reagent gas ions (e.g., [M+CH₅]⁺ or [M+NH₄]⁺), may also be detected, providing further confirmation of the molecular mass. nih.gov

| Ion Type | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 208 | Base peak or second most abundant ion, confirms molecular weight. |

| Molecular Ion [M]⁺ | 207 | May be present at low intensity. |

| Adduct Ion [M+C₂H₅]⁺ | 236 | Observed when using methane as the reagent gas. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is another soft ionization technique, ideal for analyzing polar molecules that can be readily ionized in solution. nih.govscispace.com For this compound, analysis by ESI-MS in positive ion mode typically generates a strong signal for the protonated molecule, [M+H]⁺. scispace.com The protonation is expected to occur on the basic nitrogen atom of the oxazole ring. nih.govthermofisher.com

When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the selected precursor ion ([M+H]⁺), providing detailed structural information. Collision-induced dissociation (CID) of the protonated this compound would likely lead to specific fragmentation pathways. A primary cleavage event is the scission of the C-C bond between the carbonyl group and the oxazole ring. This can result in the formation of the 2-chlorobenzoylium cation, a characteristic fragment for compounds containing this moiety. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 208 [M+H]⁺ | 139 | 2-Chlorobenzoylium cation | C₃H₃NO (Oxazole) |

| 208 [M+H]⁺ | 111 | Chlorophenyl cation | C₄H₃NO₂ (Oxazole-carbonyl) |

| 139 | 111 | Chlorophenyl cation | CO (Carbon monoxide) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. thermofisher.commdpi.com For this compound, with the molecular formula C₁₀H₆ClNO₂, HRMS can distinguish its exact mass from other ions with the same nominal mass. nih.gov

The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of the elemental formula with a high degree of confidence (typically with an error of less than 5 ppm). researchgate.net The presence of chlorine is definitively confirmed by its characteristic isotopic pattern, where the M+2 peak (containing the ³⁷Cl isotope) has an intensity of approximately one-third that of the monoisotopic peak (containing ³⁵Cl). HRMS can provide accurate mass data for both the molecular ion and its fragment ions, further corroborating structural assignments made by other spectroscopic methods. thermofisher.com

| Ion Formula | Isotopologue | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₁₀H₆ClNO₂]⁺ | ³⁵Cl | 207.00871 |

| ³⁷Cl | 208.99576 | |

| [C₁₀H₇ClNO₂]⁺ | ³⁵Cl | 208.01653 |

| ³⁷Cl | 210.01358 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. thermofisher.com This technique would provide unequivocal proof of the structure of this compound, yielding precise data on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the planarity of the oxazole ring and the conformation of the 2-chlorobenzoyl group relative to it. A key parameter obtained would be the dihedral angle between the plane of the oxazole ring and the plane of the chlorophenyl ring, which dictates the degree of steric hindrance and electronic conjugation between the two moieties. Furthermore, the crystal packing arrangement can be elucidated, revealing intermolecular interactions such as π-π stacking or halogen bonding that stabilize the crystal lattice. thermofisher.com While specific crystallographic data for this exact compound is not publicly available, the table below represents typical data that would be obtained for such a substituted aromatic heterocyclic compound, based on published structures of similar molecules.

| Parameter | Typical Value |

|---|---|

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pca2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Investigations on 2 2 Chlorobenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods solve quantum mechanical equations to determine the electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density, DFT calculations can predict optimized geometry, electronic properties, and reactivity descriptors. irjweb.com For 2-(2-Chlorobenzoyl)oxazole, a typical DFT study might employ the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional with a basis set like 6-311G++(d,p) to achieve a balance between accuracy and computational cost. irjweb.com

Key parameters derived from DFT studies are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. sapub.org The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Other quantum chemical parameters such as global chemical hardness, chemical potential, and the electrophilicity index can also be calculated to provide a comprehensive reactivity profile. irjweb.com These descriptors help in understanding how the molecule will interact with other chemical species, for instance, in predicting its potential as a corrosion inhibitor or its role in biological systems. irjweb.com

Table 1: Representative DFT-Calculated Electronic Properties for an Oxazole (B20620) Derivative This table illustrates the type of data obtained from DFT calculations for a representative oxazole derivative, providing a framework for understanding the electronic characteristics of this compound.

| Parameter | Value | Significance |

| EHOMO | -5.65 eV | Electron-donating capacity irjweb.com |

| ELUMO | -0.81 eV | Electron-accepting capacity irjweb.com |

| Energy Gap (ΔE) | 4.84 eV | Chemical reactivity and stability irjweb.com |

| Chemical Hardness (η) | 2.42 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.85 eV | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis for Electronic Contributions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. sapub.orgmalayajournal.org It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis can elucidate the electronic contributions of the oxazole ring, the chlorobenzoyl group, and the interactions between them.

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Key Interactions This table provides hypothetical but representative stabilization energies for potential electronic interactions within this compound, based on principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (Oxazole Ring) | π* (Benzoyl Ring) | 15.5 | Ring-to-ring π-conjugation |

| LP (O in Oxazole) | π* (C=N in Oxazole) | 25.2 | Intramolecular charge delocalization |

| LP (O in Carbonyl) | π* (Oxazole Ring) | 8.9 | Carbonyl to ring interaction |

| LP (Cl) | σ* (C-C of Benzoyl) | 2.1 | Hyperconjugation involving chlorine |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to understand the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. niscpr.res.in Unlike theories that focus solely on molecular orbitals, MEDT provides a more detailed picture of bond formation and cleavage. dntb.gov.ua

For a molecule like this compound, MEDT could be employed to study its participation in reactions such as cycloadditions, where oxazoles can act as dienes. clockss.org The analysis would involve locating the transition state(s) and calculating the activation free energy. niscpr.res.in By examining the topological changes in the Electron Localization Function (ELF), MEDT can determine whether a reaction is polar, radical, or zwitterionic in nature. niscpr.res.indntb.gov.ua This approach provides a powerful means to predict the feasibility and mechanism of reactions involving the oxazole scaffold, which is crucial for synthetic chemistry and drug design. dntb.gov.ua

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for investigating how a molecule interacts with biological systems and for understanding its dynamic behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. pensoft.net This method is central to structure-based drug design. For this compound, docking studies can be performed against various protein targets to explore its potential as an inhibitor or modulator of biological pathways. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the active site of the receptor protein and evaluating the interaction energy using a scoring function, which typically yields a value in kcal/mol. pensoft.netajchem-a.com A lower binding energy suggests a more favorable interaction. The analysis also reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com These insights are critical for understanding the structural basis of the ligand's activity and for guiding the optimization of its structure to enhance potency and selectivity. researchgate.net

Table 3: Example Molecular Docking Results for a Ligand Against Various Protein Targets This table shows representative binding energies and key interacting residues for a heterocyclic compound, illustrating the type of information gained from docking this compound against potential biological targets.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Caspase-3 (e.g., 2J32) | -8.6 | HIS121, GLN161, TYR204 nih.gov |

| Transthyretin (e.g., 1TTR) | -7.9 | SER117, LEU110, THR119 |

| HDAC2 (e.g., 4LXZ) | -8.7 | HIS146, GLY154, PHE210 ajchem-a.com |

| LasR (e.g., 2UV0) | -9.2 | TRP60, TYR56, SER129 nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. ajchem-a.com An MD simulation of the this compound-protein complex can assess its stability and the persistence of key interactions identified through docking. nih.gov

Simulations are typically run for nanoseconds (e.g., 100-200 ns) to observe the dynamic behavior of the complex in a simulated physiological environment. ajchem-a.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. ajchem-a.com MD simulations confirm whether the binding mode predicted by docking is stable over time and provide a more accurate estimation of the binding free energy, making it a crucial step in validating potential drug candidates. nih.gov

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table outlines common settings and analytical outputs for an MD simulation of a ligand-protein complex, applicable to the study of this compound.

| Parameter/Analysis | Typical Value/Description | Purpose |

| Simulation Time | 200 ns | To observe long-term dynamic behavior and stability nih.gov |

| Average RMSD (Ligand) | 1.5 - 3.0 Å | Measures the deviation from the initial docked pose; lower values indicate higher stability ajchem-a.com |

| Average RMSD (Protein) | 1.0 - 2.5 Å | Assesses the stability of the protein's overall structure during the simulation |

| RMSF Analysis | Fluctuation per residue | Identifies flexible regions of the protein, particularly around the active site |

| Hydrogen Bond Analysis | Number of H-bonds over time | Confirms the persistence of key hydrogen bonding interactions |

Biological Activity and Structure Activity Relationship Sar Studies of 2 2 Chlorobenzoyl Oxazole Derivatives

Antimicrobial Activity Investigations

Derivatives of the oxazole (B20620) ring are known to exhibit a wide range of antimicrobial activities. iajps.comnih.gov Research has demonstrated the potential of various substituted oxazoles against a spectrum of pathogens.

Antibacterial Potentials

Numerous studies have explored the antibacterial capabilities of oxazole-containing compounds against both Gram-positive and Gram-negative bacteria. The core structure is often modified to enhance potency and spectrum of activity. However, specific studies detailing the antibacterial efficacy of 2-(2-Chlorobenzoyl)oxazole derivatives, including data on their activity against clinically relevant bacterial strains, were not found.

Antifungal Efficacy

The oxazole moiety is a component of several antifungal agents. researchgate.net Modifications to the oxazole ring system have been a strategy in the development of new antifungal drugs. Nevertheless, literature specifically evaluating the antifungal properties of this compound and its derivatives against pathogenic fungi is not available.

Antiprotozoal Activities

Certain heterocyclic compounds, including some with oxazole-like structures, have been investigated for their potential against various protozoan parasites. nih.gov These studies often explore the impact of different substituents on antiprotozoal activity. There is currently no specific research available on the antiprotozoal activities of this compound derivatives.

Antitubercular and Antileishmanial Properties

The development of new antitubercular and antileishmanial agents is a critical area of research, and various heterocyclic scaffolds are being explored. While some oxazole derivatives have been synthesized and evaluated for these activities, no specific data exists for this compound.

Anticancer Research and Cytotoxicity Evaluations

The oxazole ring is a key structural feature in several natural and synthetic compounds with potent anticancer activity. nih.gov Structure-activity relationship studies on various oxazole derivatives have often focused on identifying substituents that enhance cytotoxicity against different cancer cell lines. For instance, studies on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown significant cytotoxicity against prostate cancer cell lines. nih.gov However, specific cytotoxic profiles and anticancer research findings for this compound derivatives are not documented in the available literature.

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of compounds containing the oxazole core has been an area of interest in drug discovery. researchgate.netnih.gov For example, some 2-mercaptobenzoxazole derivatives have demonstrated analgesic and anti-inflammatory effects in animal models. nih.gov Despite this, there is a lack of specific studies investigating the anti-inflammatory and analgesic properties of this compound and its derivatives.

Other Significant Biological Activities

A comprehensive search of scientific databases yields no specific studies focused on the antiviral, antioxidant, or antidiabetic properties of this compound or its direct derivatives.

Antiviral Properties

There is currently no available scientific literature detailing the evaluation of this compound derivatives for antiviral activity.

Antioxidant Effects

Specific studies measuring the antioxidant capacity of this compound derivatives, such as their ability to scavenge free radicals or inhibit oxidative processes, have not been found in the existing scientific literature.

Antidiabetic Potentials

The potential for this compound derivatives to act as antidiabetic agents has not been investigated in any published research. There is no data on their effects on glucose metabolism, insulin secretion or sensitivity, or related molecular targets.

Enzyme Inhibition Studies (e.g., HDAC6, COX-2)

No studies have been published that specifically assess the inhibitory activity of this compound derivatives against histone deacetylase 6 (HDAC6) or cyclooxygenase-2 (COX-2).

Receptor Agonism/Antagonism (e.g., GPR40)

There is no available data on the interaction of this compound derivatives with G-protein coupled receptor 40 (GPR40) or any other specific receptor targets.

Mechanistic Insights into Biological Action

Due to the absence of studies on the biological activities of this compound and its derivatives, there is no information available regarding their potential mechanisms of action. The specific molecular targets and cellular pathways that these compounds might modulate remain unknown. Further investigation is required to determine if this class of compounds possesses any significant biological effects and to elucidate the underlying mechanisms. smolecule.com

Interaction with Biological Macromolecules (Enzymes, Receptors, DNA)

The biological effects of this compound derivatives are rooted in their interactions with key cellular components. The specific arrangement of the oxazole, the 2-chlorophenyl ring, and the ketone linker dictates the binding affinity and selectivity for various macromolecules.

Enzymes:

Furthermore, oxazole derivatives have been investigated as inhibitors of other enzyme classes, including tubulin and DNA topoisomerases. nih.gov For instance, certain 1,3-oxazole sulfonamides act as effective tubulin polymerization inhibitors, with halogenated aniline moieties proving to be the most active. nih.gov This suggests that the chlorophenyl group of this compound could play a significant role in directing its interaction with the tubulin protein.

Receptors:

The oxazole scaffold is also integral to compounds that target G protein-coupled receptors (GPCRs). In the development of selective orexin-2 receptor antagonists (2-SORA), a lead compound featured an oxazole-carboxamide core. nih.govrsc.org Structure-activity relationship studies in this area demonstrated that modifications to the aryl groups attached to the oxazole ring were critical for optimizing receptor affinity and selectivity. The 2-chlorobenzoyl moiety in the title compound could similarly influence binding to receptor pockets, where the chlorine atom might occupy a specific hydrophobic sub-pocket or form key interactions that determine antagonist or agonist activity. Thiazole (B1198619) derivatives, which are structurally similar to oxazoles, have also been shown to modulate AMPA receptors, with aromatic rings playing a pivotal role in binding. nih.gov

DNA:

Derivatives containing the oxazole or the closely related benzoxazole (B165842) ring have been shown to interact with DNA, primarily through intercalation. periodikos.com.br Some compounds act as DNA topoisomerase inhibitors by stabilizing the enzyme-DNA complex, which leads to DNA damage and apoptosis in cancer cells. nih.govnih.gov Molecular docking studies suggest that the planar aromatic structure of these compounds allows them to insert between DNA base pairs, while substituents can interact with the DNA gyrase enzyme or topoisomerase itself. nih.govresearchgate.net For this compound derivatives, the planar oxazole and phenyl rings are suited for intercalative binding, and the chlorine atom could further influence the strength and mode of this interaction.

| Compound Class | Biological Target | Observed Activity | Key Structural Features |

|---|---|---|---|

| Benzoxazole Derivatives | VEGFR-2 | Enzyme Inhibition, Anti-proliferative | Benzoxazole core, substituted phenyl groups nih.govresearchgate.net |

| 1,3-Oxazole Sulfonamides | Tubulin | Inhibition of Polymerization, Anticancer | Halogenated aniline moiety nih.gov |

| Oxazole-Carboxamides | Orexin-2 Receptor (OX₂R) | Receptor Antagonism | Aryl groups on oxazole ring nih.govrsc.org |

| Benzoxazole Derivatives | DNA/DNA Gyrase | Intercalation, Enzyme Inhibition | Planar aromatic system periodikos.com.brnih.gov |

Rational Drug Design and Lead Compound Optimization through SAR

Rational drug design leverages the understanding of a compound's SAR to systematically modify its structure, enhancing potency and selectivity while improving pharmacokinetic properties. rsc.org For this compound and its derivatives, lead optimization focuses on strategic modifications of the oxazole core, the benzoyl linker, and the chlorophenyl ring.

SAR studies on related heterocyclic compounds provide a roadmap for this optimization. For example, in the development of antimicrobial thiazoles, the type and position of halogen substituents on a benzyl group were found to be essential for urease inhibition, with the meta position being favorable for chlorine. mdpi.comnih.gov This highlights the importance of the ortho-chloro substitution in this compound, which likely imparts a specific conformation and electronic distribution that influences target binding.

Computational methods, such as molecular docking, are employed to predict how structural changes will affect binding to a target. nih.gov For instance, in designing VEGFR-2 inhibitors, docking studies can reveal key hydrogen bonds and hydrophobic interactions, guiding the synthesis of derivatives with improved affinity. nih.gov An optimization strategy for a this compound lead might involve:

Modification of the Phenyl Ring: Introducing additional substituents (e.g., methyl, methoxy) or replacing the chlorine with other halogens (fluorine, bromine) to probe the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles like thiazole, pyrazole, or 1,2,4-oxadiazole to explore different electronic properties and hydrogen bonding capacities, which can lead to improved potency or altered target selectivity. rsc.orgnih.gov

Through such iterative cycles of design, synthesis, and biological evaluation, a lead compound like this compound can be refined into a highly potent and selective drug candidate.

Advanced Applications of 2 2 Chlorobenzoyl Oxazole and Its Derivatives in Various Fields

Organic Synthesis as a Building Block and Intermediate

In the realm of organic synthesis, 2-(2-Chlorobenzoyl)oxazole serves as a versatile building block and intermediate for the construction of more complex molecules. The reactivity of the oxazole (B20620) ring and the attached chlorobenzoyl moiety allows for a variety of chemical transformations.

The oxazole core can participate in several types of reactions. For instance, the nitrogen atom in the oxazole ring can act as a nucleophile. The oxazole ring system can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where it can function as a diene. This reactivity allows for the synthesis of other heterocyclic systems, such as pyridines and furans, which are prevalent in many biologically active compounds.

Furthermore, the 2-chlorobenzoyl group offers additional sites for chemical modification. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. The carbonyl group can also be a target for nucleophilic attack or reduction. These reactions provide pathways to a wide array of derivatives with potentially new and interesting properties.

The synthesis of this compound itself can be achieved through several methods, including the condensation of 2-chlorobenzoyl chloride with an appropriate oxazole precursor. Advances in synthetic methodologies have also led to one-pot procedures that improve efficiency and yield.

Table 1: Synthetic Methodologies for 2-Aroyloxazoles

| Synthesis Method | Description | Key Features |

|---|---|---|

| Robinson-Gabriel Synthesis | Cyclization and dehydration of an α-acylamino ketone. | A classic method for oxazole formation. |

| Fischer Oxazole Synthesis | Reaction of a cyanohydrin with an aldehyde. | Useful for preparing 2,5-disubstituted oxazoles. |

| From α-Haloketones | Reaction of an α-haloketone with a primary amide. | A straightforward approach to oxazole synthesis. |

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | A versatile method for the synthesis of 5-substituted oxazoles. |

The utility of oxazole derivatives as intermediates is well-documented in the synthesis of natural products and pharmaceuticals. Although specific examples detailing the large-scale use of this compound are not extensively reported, the chemical principles governing the reactivity of the oxazole and chlorobenzoyl moieties suggest its significant potential as a precursor for a variety of complex organic structures.

Agrochemical Applications

The search for novel and effective agrochemicals is a continuous effort to address the challenges of food security and crop protection. Oxazole derivatives have emerged as a promising class of compounds in this field, exhibiting a range of biological activities against fungi, bacteria, insects, and weeds. uomosul.edu.iq

Many oxazole derivatives have demonstrated significant antimicrobial properties, making them candidates for the development of new fungicides and bactericides. semanticscholar.org The oxazole ring is a key structural feature in several commercial and developmental agrochemicals. The mode of action of these compounds can vary, but they often involve the disruption of essential cellular processes in the target pathogens.

While specific studies on the fungicidal and bactericidal activity of this compound are limited in publicly available literature, the general activity of the oxazole class of compounds suggests its potential. The presence of the chlorine atom on the benzoyl ring could enhance its biological activity, as halogenation is a common strategy in the design of potent agrochemicals.

Table 2: Representative Fungicidal and Bactericidal Activities of Oxazole Derivatives

| Compound Class | Target Pathogen(s) | Noteworthy Findings |

|---|---|---|

| Phenyl-oxazole derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Some derivatives show high efficacy against grey mold and white mold. |

| Oxazole-carboxamides | Rhizoctonia solani | Modification of the amide moiety can significantly impact antifungal potency. |

| Benzoxazole (B165842) derivatives | Xanthomonas species | Exhibit activity against bacterial plant pathogens. |

Further research and screening of this compound and its derivatives against a panel of plant pathogens would be necessary to fully elucidate their potential in this area.

Beyond antimicrobial applications, the oxazole scaffold has also been explored for the development of new insecticides and herbicides. uomosul.edu.iq The structural diversity that can be achieved through modification of the oxazole ring and its substituents allows for the fine-tuning of biological activity against specific pests and weeds.

The development of novel pesticides often focuses on identifying compounds with new modes of action to combat the growing issue of resistance to existing products. The unique electronic and steric properties of the this compound molecule could potentially interact with novel biological targets in insects.

In the context of herbicides, oxazole-containing compounds have been investigated for their ability to inhibit plant growth. The mechanism of action for such compounds can involve the disruption of various physiological and biochemical processes in plants. Some oxazole derivatives have been found to act as plant growth regulators.

Table 3: Agrochemical Potential of Substituted Oxazoles

| Application | Target Organism(s) | Structural Features of Interest |

|---|---|---|

| Insecticide | Aphids, Mites | Introduction of specific substituents on the phenyl ring. |

| Herbicide | Broadleaf weeds | Modifications to the oxazole ring and the nature of the aroyl group. |

| Nematicide | Plant-parasitic nematodes | Exploration of different substitution patterns on the core structure. |

As with its potential as a fungicide, the specific pesticidal and herbicidal properties of this compound remain an area for future investigation.

Material Science Applications

The field of material science is continually seeking new organic molecules with unique properties that can be incorporated into advanced materials and polymers. Heterocyclic compounds, including oxazoles, are of interest due to their rigid, planar structures and their potential for π-π stacking and hydrogen bonding, which can influence the bulk properties of materials.

The structure of this compound suggests its potential as a monomer or a building block for the synthesis of novel polymers. semanticscholar.org The oxazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific characteristics to the resulting material. Polymers containing such heterocyclic units may exhibit enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

For instance, polymerization could potentially be achieved through reactions involving the functional groups on the 2-chlorobenzoyl moiety or by designing bifunctional oxazole monomers derived from this compound. The resulting polymers could find applications in areas such as high-performance plastics, specialty coatings, and advanced composites.

The delocalized π-electron system of the oxazole ring, in conjunction with the electronic nature of the 2-chlorobenzoyl substituent, suggests that this compound and its derivatives could be used to create functional materials with tailored properties. semanticscholar.org

Electrical Properties: Organic materials containing conjugated heterocyclic systems can exhibit semiconductor properties. While oxadiazole-containing polymers have been studied for their electrical conductivity, the potential of oxazole-based materials is also an area of interest. The incorporation of this compound into a polymer matrix could influence its dielectric properties and charge transport capabilities.

Optical Properties: Many organic heterocyclic compounds exhibit fluorescence and have been used in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors. The specific absorption and emission characteristics of this compound and its derivatives would depend on the extent of π-conjugation and the nature of any additional substituents.

Catalytic Properties: The nitrogen atom in the oxazole ring can act as a ligand, coordinating with metal ions. This property could be exploited to develop novel catalysts. Derivatives of this compound could be designed to act as ligands for transition metals, creating catalysts for a variety of organic transformations.

Table 4: Potential Material Science Applications of Aromatic Oxazoles

| Property | Potential Application | Rationale |

|---|---|---|

| Thermal Stability | High-performance polymers | The rigid, aromatic nature of the oxazole ring can contribute to high decomposition temperatures. |

| Electrical Conductivity | Organic semiconductors | The π-conjugated system can facilitate charge transport. |

| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Aromatic heterocycles are common components of emissive materials. |

| Metal Coordination | Homogeneous catalysis | The nitrogen atom can act as a binding site for catalytically active metals. |

The exploration of this compound in material science is still in its early stages, but the fundamental properties of the oxazole ring system provide a strong basis for future research and development in this area.

Fluorescent Dyes and Bioimaging Agents

The oxazole scaffold is a key component in the design of various fluorescent molecules due to its electronic properties and rigid structure. Current time information in Edmonton, CA. Derivatives of this compound are being explored for their potential as fluorescent dyes and bioimaging agents, owing to the inherent photophysical characteristics of the oxazole ring system. The oxazole moiety can act as both an electron donor and acceptor, facilitating a donor-π-acceptor (D-π-A) structure that is often associated with excellent fluorescence. Current time information in Edmonton, CA.

Research into highly substituted oxazole derivatives has revealed their potential as organelle targeting fluorophores (OTFPs). Current time information in Edmonton, CA. These small, biocompatible molecules offer advantages over inorganic nanoparticles due to their biodegradability and lower toxicity, making them suitable for real-time biological sensing and diagnostic imaging. Current time information in Edmonton, CA. The fluorescence properties of oxazole derivatives, such as their emission spectra and intensity, can be influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. This property is attributed to intramolecular charge transfer (ICT) within the molecule. Current time information in Edmonton, CA.

The general approach to creating fluorescent probes from oxazole-containing compounds involves modifying their structure to enhance their photophysical properties. For instance, extending the π-conjugation of the oxazole system can lead to significant shifts in absorption and emission wavelengths. While specific studies on the fluorescence of this compound are not extensively documented, the principles governing the fluorescence of related oxazole derivatives provide a strong foundation for its potential in this area. The presence of the 2-chlorobenzoyl group can influence the electronic distribution within the molecule, potentially modulating its fluorescent characteristics.

Table 1: Photophysical Properties of Selected Oxazole Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Substituted Pyridyl-Oxazole | Varies with substitution | Varies with substitution | Not specified | Organelle targeting Current time information in Edmonton, CA. |

| Thiophenyl-Substituted Oxazole | Not specified | Not specified | High | Fluorescent materials researchgate.net |

| 2-Aryl-perfluorobenzoxazole | Not specified | Not specified | Up to 0.99 | Materials chemistry ijcsi.pro |

This table presents data for related oxazole derivatives to illustrate the potential of the chemical class in fluorescent applications.

Role in Catalysis as Ligands and Catalysts

The nitrogen atom in the oxazole ring of this compound and its derivatives allows these compounds to function as effective ligands in transition metal catalysis. researchgate.net Oxazole-containing ligands are valued for their ability to coordinate with a variety of metal centers, thereby influencing the activity and selectivity of catalytic reactions. The electronic properties and steric hindrance of the ligand can be fine-tuned by modifying the substituents on the oxazole ring, which in turn affects the performance of the resulting metal complex.

Vanadium complexes featuring oxazole-oxazoline ligands have demonstrated catalytic activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. The position of substituents on the oxazole ring has a considerable impact on the catalytic performance and the properties of the resulting polymers. For instance, a methyl group at the 5-position of the oxazole ring was found to increase the catalyst's activity. This suggests that derivatives of this compound could similarly be employed to create catalysts with tailored properties.

Furthermore, oxazole derivatives are utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. ijcsi.pro These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The development of efficient catalytic systems for these transformations is an active area of research, and oxazole-based ligands play a crucial role in the design of effective catalysts. ijcsi.pro While direct catalytic applications of this compound are not widely reported, its structural similarity to known oxazole-based ligands suggests its potential for development in this field.

Table 2: Catalytic Applications of Oxazole-Based Ligands

| Catalyst System | Reaction Type | Application |

| Vanadium complexes with oxazole-oxazoline ligands | Olefin polymerization | Production of polyethylene (B3416737) and copolymers |

| Palladium complexes with oxazole-based ligands | Suzuki-Miyaura cross-coupling | Synthesis of biaryl compounds semanticscholar.org |

| Copper complexes | Synthesis of oxazole derivatives | Organic synthesis electrochemsci.org |

This table provides examples of catalytic systems utilizing oxazole-based ligands, highlighting the potential roles for derivatives of this compound.

Corrosion Inhibition Studies

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecule and the metal surface. researchgate.net

The molecular structure of this compound contains several features that are beneficial for corrosion inhibition. The oxazole ring possesses nitrogen and oxygen heteroatoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface. Additionally, the presence of the aromatic benzoyl group provides π-electrons that can interact with the metal surface. researchgate.net These interactions lead to the formation of a stable, adsorbed layer that acts as a barrier to corrosive agents. mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. ijcsi.pro Studies on various oxazole derivatives have shown that they can significantly reduce the corrosion rate of mild steel in acidic solutions. ijcsi.pro The inhibition efficiency of these compounds is often found to increase with their concentration. ijcsi.pro Quantum chemical studies using density functional theory (DFT) have also been employed to correlate the molecular structure of oxazole derivatives with their inhibition efficiency, providing insights into the adsorption mechanism at a molecular level. ijcsi.proresearchgate.net Although specific corrosion inhibition data for this compound is limited, the established principles for related oxazole derivatives strongly support its potential as an effective corrosion inhibitor.

Table 3: Corrosion Inhibition Efficiency of Selected Oxazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Technique |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | 10⁻³ M | 92.4 | EIS ijcsi.pro |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate | 10⁻³ M | 94.7 | EIS ijcsi.pro |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole | 10⁻³ M | 93.8 | EIS ijcsi.pro |

This table showcases the high inhibition efficiencies of structurally related oxazole derivatives, suggesting the potential of this compound in corrosion protection.

Future Research Directions and Translational Potentials

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant chemical waste. Future research must prioritize the development of sustainable, "green" synthetic methodologies for producing 2-(2-Chlorobenzoyl)oxazole. Conventional methods like the Robinson-Gabriel synthesis frequently employ strong dehydrating agents such as sulfuric acid or phosphorus oxychloride, which present environmental and handling challenges. ijpsonline.comijpsonline.com

The focus should shift towards modern techniques that enhance efficiency, yield, and environmental compatibility. ijpsonline.com These include microwave-assisted and ultrasound-promoted reactions, which can dramatically reduce reaction times and energy consumption. ijpsonline.com The use of novel solvent systems like ionic liquids or deep-eutectic solvents offers recyclable and often less toxic alternatives to traditional volatile organic compounds. ijpsonline.com Furthermore, the exploration of catalysis, including biocatalysts like natural clays (B1170129) or transition-metal catalysts (e.g., palladium, copper, nickel), can enable more efficient and selective bond formations under milder conditions. tandfonline.comijpsonline.com

| Feature | Conventional Synthetic Methods | Green Synthetic Approaches |

| Reagents | Strong acids (H₂SO₄), PCl₅, POCl₃ ijpsonline.com | Recyclable catalysts (e.g., natural clays, Ni/Pd catalysts) tandfonline.com |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, deep-eutectic solvents, water ijpsonline.com |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasonication ijpsonline.com |

| Waste Profile | High generation of hazardous waste | Reduced waste, potential for solvent recycling |

| Yield & Purity | Often low to moderate yields ijpsonline.com | Generally improved reaction performance and higher yields ijpsonline.com |

This table summarizes the comparative advantages of adopting green chemistry principles for the synthesis of oxazole-containing compounds like this compound.

Advanced Mechanistic Studies on Chemical Reactivity

A detailed understanding of the chemical reactivity of this compound is fundamental to its application. The oxazole ring possesses distinct electronic characteristics that govern its reaction pathways. tandfonline.com For instance, electrophilic substitution is predicted to occur preferentially at the C5 position, while the C2 and C4 positions are less reactive towards electrophiles. tandfonline.comwikipedia.org Conversely, nucleophilic attack is more likely at the C2 position, especially if a suitable leaving group is present. tandfonline.com

A significant challenge in the chemistry of 2-acyl oxazoles is the propensity of the oxazole ring to open. acs.org Studies on related 2-lithio-oxazoles show they exist in equilibrium with a ring-opened enolate isonitrile form, which complicates reactions with electrophiles like acyl chlorides. acs.org Future mechanistic studies should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling (e.g., Density Functional Theory, DFT) to:

Elucidate the precise electronic structure and aromaticity of the molecule. tandfonline.com

Map the potential energy surfaces for key reactions, such as substitution at the oxazole or benzoyl rings.

Investigate the stability of the oxazole ring under various reaction conditions to predict and control ring-opening side reactions. acs.org

Explore the reactivity of the carbonyl group and the influence of the ortho-chlorine substituent on its electrophilicity.

In-depth Pharmacological Profiling and Target Identification

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous compounds with a wide array of biological activities. tandfonline.comijrrjournal.com Derivatives of oxazole and the closely related benzoxazole (B165842) have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. smolecule.comnih.govresearchgate.netnih.gov This suggests that this compound is a promising candidate for broad biological screening.

A comprehensive, in-depth pharmacological profiling is a critical next step. This would involve high-throughput screening of the compound against diverse panels of biological targets. Molecular docking studies can be used as an initial in silico step to predict binding affinities and prioritize experimental assays. smolecule.com

| Potential Pharmacological Activity | Known Molecular Targets for Oxazole Derivatives |

| Anticancer | Tubulin, Protein kinases, DNA topoisomerases, VEGFR-2 nih.govnih.govtandfonline.com |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Fatty Acid Amide Hydrolase (FAAH) researchgate.netnih.gov |

| Antimicrobial | Bacterial and fungal enzymes (e.g., DNA gyrase) nih.govresearchgate.net |

| Antiviral | Viral enzymes (e.g., Hepatitis C virus proteins) nih.gov |

| Neurological | Melatonin receptors, Histamine H3 receptors nih.govnih.gov |

This table lists potential biological activities for this compound based on activities reported for related oxazole-containing structures and their identified molecular targets.

Rational Design of Next-Generation Analogues for Specific Biological Targets

Following the identification of a validated biological target, the principles of rational drug design can be applied to optimize the structure of this compound. Structure-Activity Relationship (SAR) studies are essential to systematically probe how modifications to the molecular scaffold affect biological activity. tandfonline.comresearchgate.net

Future research should focus on creating a library of analogues by systematically altering different parts of the molecule:

Benzoyl Ring Substitution: The position and nature of the halogen (e.g., moving the chlorine from ortho to meta or para, or replacing it with fluorine or bromine) can significantly impact binding affinity and pharmacokinetic properties. Adding other electron-donating or -withdrawing groups could further tune activity.

Scaffold Hopping: The 2-chlorobenzoyl moiety could be replaced entirely with other aromatic or heteroaromatic systems (e.g., pyridinyl, thienyl) to explore new interactions with the biological target.

These rationally designed analogues would then be synthesized and tested, with the resulting data used to build predictive SAR models for creating next-generation compounds with enhanced potency, selectivity, and improved drug-like properties. researchgate.net

Exploration of New Material Science Applications

The utility of heterocyclic compounds extends beyond pharmacology into material science. smolecule.comresearchgate.net The conjugated π-system of this compound suggests it may possess interesting photophysical or electronic properties. Future research should explore its potential in developing novel functional materials.

Key areas of investigation include:

Organic Electronics: The electronic properties of oxazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net

Fluorescent Probes: Many heterocyclic molecules exhibit fluorescence. nih.gov Studies should characterize the absorption and emission spectra of this compound, including its quantum yield and solvatochromic effects. With appropriate functionalization, it could be developed into a fluorescent sensor for specific ions or biomolecules, or as a probe for cellular imaging. nih.gov

Polymer Science: The compound could serve as a monomer or a functional additive in the creation of new polymers with tailored thermal, electronic, or optical properties. smolecule.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and pharmaceutical research. nih.govnih.gov These computational tools can accelerate the discovery and optimization process for this compound and its analogues.

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the biological activities, physicochemical properties, and potential toxicity (ADME/T) of novel analogues before they are synthesized, saving time and resources. nih.gov

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target, complementing the efforts in section 8.3. astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel oxazole-based scaffolds with superior performance for a given application. mednexus.org

Synthetic Route Optimization: Retrosynthesis software powered by AI can analyze the structure of a target compound and propose the most efficient and sustainable synthetic pathways, supporting the goals of section 8.1. digitellinc.com

Challenges and Opportunities in the Academic Research of this compound

The academic exploration of this compound is not without challenges, but these are balanced by significant opportunities for novel discovery.

Challenges:

Limited Existing Data: As a sparsely studied compound, there is a lack of foundational experimental data, requiring researchers to conduct extensive initial characterization.

Synthetic Complexity: The synthesis of 2-acyl oxazoles can be non-trivial due to the potential for ring-opening of the oxazole heterocycle under certain conditions, which may require careful optimization of reaction protocols. acs.org

Achieving Selectivity: Selective functionalization at the C4 or C5 positions of the oxazole ring in the presence of the reactive benzoyl group can be chemically challenging.

Opportunities:

Untapped Potential: The lack of extensive prior research means the field is open for groundbreaking discoveries regarding the compound's chemical and biological properties.